1,6-Dinitropyrene
Overview
Description
1,6-Dinitropyrene is a synthetic, yellow crystalline solid . It is not used for any commercial applications and is used only for research purposes . It is a potent mutagenic component of diesel exhaust and air pollutant . It is an extremely potent genotoxicant in metabolically competent primary cultures of human and rat hepatocytes .
Synthesis Analysis
1,6-Dinitropyrene is produced by the nitration of pyrene . It has been isolated and purified from such preparations . The Katsura Chemical Co., Tokyo, Japan, synthesized 99.9% pure 1,6-dinitropyrene for Takayama et al. (1985), according to the method of Hashimoto and Shudo (1984) .
Molecular Structure Analysis
The molecular formula of 1,6-Dinitropyrene is C16H8N2O4 . Its molecular weight is 292.2457 . The IUPAC Standard InChI is InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H .
Chemical Reactions Analysis
1,6-Dinitropyrene may be sensitive to prolonged exposure to light . It reacts with ethanolic potassium hydroxide . Also, it reacts with zinc powder and ethanol with catalytic amounts of ammonium chloride or ammonia . Aromatic nitro compounds, such as 1,6-Dinitropyrene, range from slight to strong oxidizing agents .
Physical And Chemical Properties Analysis
1,6-Dinitropyrene is a light-brown needle or prism . It is insoluble in water and moderately soluble in toluene . Its melting point is greater than 300°C .
Scientific Research Applications
Environmental Science: Detection of Air Pollutants
1,6-Dinitropyrene: is a potent mutagenic component found in diesel exhaust and other air pollutants . Its presence in the environment is a significant concern due to its high mutagenicity. Research in this field focuses on the detection and quantification of this compound in air samples to assess air quality and the potential health risks associated with exposure.
Pharmacology: DNA Adduct Formation and Carcinogenicity
In pharmacological studies, 1,6-Dinitropyrene has been observed to form DNA adducts in various tissues, including the liver, kidney, and mammary glands . This process is crucial for understanding the compound’s mutagenic and carcinogenic properties, which can inform drug development and cancer research.
Toxicology: Genotoxicity and Risk Assessment
Toxicological research investigates the genotoxic effects of 1,6-Dinitropyrene and its metabolites . Understanding the toxicological profile of this compound is essential for risk assessment and developing strategies to mitigate its impact on human health and the environment.
Analytical Chemistry: Method Development for Compound Detection
Analytical chemists develop sensitive and accurate methods for detecting 1,6-Dinitropyrene in various matrices . These methods are vital for environmental monitoring, forensic analysis, and ensuring compliance with environmental regulations.
Biochemistry: Metabolic Pathways and Enzyme Interactions
Biochemical studies focus on the metabolic pathways of 1,6-Dinitropyrene and its interaction with enzymes such as cytochrome P450 . This research can reveal how the compound is processed in biological systems and its potential effects at the molecular level.
Chemical Engineering: Pollution Control and Remediation
In chemical engineering, research on 1,6-Dinitropyrene involves developing technologies for pollution control and remediation . Engineers design systems to remove this compound from industrial emissions and contaminated sites, contributing to cleaner production processes and environments.
Mechanism of Action
Target of Action
1,6-Dinitropyrene, a type of nitroarene, primarily targets DNA in various tissues . It forms DNA adducts, specifically N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, in rat liver, kidney, urinary bladder, and mammary gland .
Mode of Action
1,6-Dinitropyrene is metabolically activated by the human cytochrome P-450 system to form nitroreduced dinitropyrene . This process is catalyzed by nitroreductase enzymes endogenous to the marker organism, producing electrophilic species from one or both of the nitro groups . The activated metabolite then interacts with DNA, leading to the formation of DNA adducts .
Biochemical Pathways
The activation pathways of 1,6-dinitropyrene are catalyzed by the human cytochrome P-450 system, leading to the formation of nitroreduced dinitropyrene . Additionally, the acetyltransferase activation pathway is involved following nitroreduction . The activated metabolite then binds to DNA, forming DNA adducts .
Pharmacokinetics
It is known that the compound is rapidly absorbed and metabolized in the body . The formation of DNA adducts suggests that the compound can reach various tissues, including the liver, kidney, urinary bladder, and mammary gland .
Result of Action
The primary result of 1,6-Dinitropyrene’s action is the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, potentially leading to mutations and carcinogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,6-Dinitropyrene. For instance, the presence of other pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and aromatic amines (AAs), can affect the compound’s toxicity . Furthermore, the compound’s reactivity and toxicity can be influenced by its electronic properties, which can be affected by environmental conditions .
Safety and Hazards
properties
IUPAC Name |
1,6-dinitropyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXACCKTQWVTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872819 | |
Record name | 1,6-Dinitropyrene | |
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Molecular Weight |
292.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
Record name | 1,6-Dinitropyrene | |
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Solubility |
Moderately soluble in toluene | |
Record name | 1,6-Dinitropyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light-brown needles, recrystallized from benzene and methanol | |
CAS RN |
42397-64-8 | |
Record name | 1,6-Dinitropyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42397-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,6-Dinitropyrene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042397648 | |
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Record name | 1,6-Dinitropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872819 | |
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Record name | 1,6-dinitropyrene | |
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Record name | 1,6-DINITROPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Q2ZUF83N | |
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Record name | 1,6-Dinitropyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
300 °C | |
Record name | 1,6-Dinitropyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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